molecular formula C16H15ClO6 B13891412 (1a(2)S,6a(2)S)-7-Chloro-2a(2)-hydroxy-4,6-dimethoxy-6a(2)-methylspiro[benzofuran-2(3H),1a(2)-[2]cyclohexene]-3,4a(2)-dione CAS No. 136616-32-5

(1a(2)S,6a(2)S)-7-Chloro-2a(2)-hydroxy-4,6-dimethoxy-6a(2)-methylspiro[benzofuran-2(3H),1a(2)-[2]cyclohexene]-3,4a(2)-dione

Cat. No.: B13891412
CAS No.: 136616-32-5
M. Wt: 338.74 g/mol
InChI Key: KUTVEHNZHKAAAO-UHFFFAOYSA-N
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Description

4’-O-Demethyl Griseofulvin is a natural compound that belongs to the class of antifungal agents. It is a derivative of Griseofulvin, which is a fungal metabolite first isolated in 1939. This compound exhibits potent antifungal activity against a wide range of fungal species, making it a promising candidate for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-O-Demethyl Griseofulvin typically involves the demethylation of Griseofulvin. One common method includes the use of sulfuric acid in acetic acid at 80°C for 0.75 hours . This reaction yields 4’-O-Demethyl Griseofulvin with a high degree of purity.

Industrial Production Methods: Industrial production methods for 4’-O-Demethyl Griseofulvin are not extensively documented. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the availability of the compound for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: 4’-O-Demethyl Griseofulvin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or create derivatives with improved efficacy.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 4’-O-Demethyl Griseofulvin.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Halogenation or alkylation reactions can be performed using reagents like bromine or alkyl halides.

Major Products: The major products formed from these reactions include various derivatives of 4’-O-Demethyl Griseofulvin, which may exhibit different biological activities and properties.

Scientific Research Applications

4’-O-Demethyl Griseofulvin has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other antifungal agents and studying the structure-activity relationship of antifungal compounds.

    Biology: The compound is utilized in biological studies to understand its mechanism of action and its effects on fungal cells.

    Medicine: 4’-O-Demethyl Griseofulvin is investigated for its potential therapeutic applications in treating fungal infections and possibly other diseases.

    Industry: The compound’s antifungal properties make it valuable in developing antifungal coatings and treatments for various materials

Mechanism of Action

The primary mechanism by which 4’-O-Demethyl Griseofulvin exerts its antifungal effects is by inhibiting fungal cell mitosis at metaphase. It binds to fungal microtubules (tubulin), altering their dynamics and preventing proper cell division . This action disrupts the growth and replication of fungal cells, making it an effective antifungal agent.

Comparison with Similar Compounds

    Griseofulvin: The parent compound from which 4’-O-Demethyl Griseofulvin is derived. It shares similar antifungal properties but differs in its chemical structure.

    6-Desmethylgriseofulvin: Another derivative of Griseofulvin with distinct biological activities.

    Brominated Griseofulvin Derivatives: These compounds have been modified to include bromine atoms, enhancing their antifungal activity.

Uniqueness: 4’-O-Demethyl Griseofulvin is unique due to its specific chemical structure, which allows it to exhibit potent antifungal activity while potentially offering different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives.

Properties

IUPAC Name

7-chloro-3'-hydroxy-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(19)16(7)15(20)12-9(21-2)6-10(22-3)13(17)14(12)23-16/h5-7,19H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTVEHNZHKAAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201110527
Record name (1′S,6′S)-7-Chloro-2′-hydroxy-4,6-dimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201110527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136616-32-5
Record name (1′S,6′S)-7-Chloro-2′-hydroxy-4,6-dimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136616-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1′S,6′S)-7-Chloro-2′-hydroxy-4,6-dimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201110527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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